molecular formula C23H22N2O2 B2736915 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide CAS No. 941991-06-6

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Cat. No. B2736915
CAS RN: 941991-06-6
M. Wt: 358.441
InChI Key: AVSOZGJNDGMHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information on the intended reactions, it is difficult to provide a detailed analysis .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have explored its potential as an antimicrobial, antiviral, and anticancer agent . Additionally, it has been investigated for its anti-inflammatory properties. The synthesis of derivatives based on this scaffold could lead to novel pharmaceuticals.

Adrenergic Receptor Antagonists

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide derivatives have been studied as adrenergic receptor antagonists for the treatment of prostatic hyperplasia . These compounds may offer therapeutic benefits in managing prostate-related conditions.

Bioactive Building Blocks

The compound serves as a valuable building block in the synthesis of various bioactive molecules. For instance, it is a key moiety in the chemical structure of Oxo-Monastrol, an anti-proliferative agent, and its substituted compounds like Fluorastrol and Nitractin .

Synthetic Chemicals

Several synthetic chemicals incorporate the tetrahydropyrimidine moiety, including veranal (used as a sedative) and zidovudine (an HIV medication) . Understanding the reactivity and versatility of this compound aids in designing efficient synthetic routes.

Green Chemistry

Researchers have developed a green approach for synthesizing 2-oxo-1,2,3,4-tetrahydropyrimidines using methyl arenes as aldehyde surrogates, in situ generated urea, and eco-friendly lactic acid as a catalyst. This method offers environmentally benign conditions, shorter reaction times, and high yields without the need for chromatographic separation .

Multicomponent Reactions

The Biginelli reaction, a multicomponent process, was one of the first methods introduced for synthesizing 2-oxo-1,2,3,4-tetrahydropyrimidines. It involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea . Understanding such reactions contributes to the development of efficient synthetic strategies.

properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-13-25-21-11-10-20(15-18(21)9-12-22(25)26)24-23(27)19-8-7-16-5-3-4-6-17(16)14-19/h3-8,10-11,14-15H,2,9,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSOZGJNDGMHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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